C6-Ceramide; N-Hexanoylsphingosine

Description

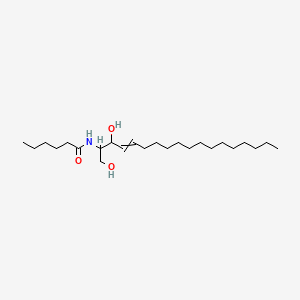

C6-Ceramide (N-Hexanoylsphingosine) is a synthetic short-chain ceramide analog with a six-carbon acyl chain attached to the sphingosine backbone. Ceramides are bioactive sphingolipids involved in apoptosis, cell cycle arrest, and metabolic regulation. Unlike endogenous long-chain ceramides (e.g., C16-Ceramide), C6-Ceramide exhibits enhanced cell permeability due to its shorter acyl chain, making it a valuable tool for studying ceramide-mediated pathways and therapeutic applications . Its metabolism involves conversion to sphingomyelin (C6-SM), glucosylceramide (C6-GC), or hydrolysis to sphingosine, which is reacylated to form long-chain ceramides (LC-Cer) via ceramide synthase .

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chirospecific Synthesis from D-Galactose

The chirospecific synthesis of C6-Ceramide begins with D-galactose, ensuring stereochemical purity. The process involves:

- Conversion of D-galactose to azidosphingosine : D-galactose is transformed into a sphingosine precursor via azide intermediates, preserving the D-erythro configuration.

- Reduction to sphingosine : The azide group is reduced to an amine, yielding sphingosine with >99.9% homogeneity in the C18:1 fatty acid chain.

- Acylation with hexanoic acid : Sphingosine reacts with hexanoyl chloride under alkaline conditions to form C6-Ceramide. This step achieves >98% purity, as validated by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Key Reaction Conditions :

Solid-Phase Synthesis of Dihydroceramide Analogues

Solid-phase synthesis enables high-throughput production of C6-Ceramide derivatives. A combinatorial library approach involves:

- Resin functionalization : Wang resin is pre-loaded with Fmoc-protected sphingosine analogs.

- Stepwise acylation : Hexanoyl groups are coupled using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as activators.

- Deprotection and cleavage : Trifluoroacetic acid (TFA) removes protecting groups, releasing the final product with 65–78% yield.

Advantages :

- Enables parallel synthesis of stereoisomers (e.g., D-erythro vs. L-threo).

- Facilitates incorporation of fluorescent tags (e.g., NBD) for tracking.

Radiolabeling for Metabolic Studies

Radiolabeled C6-Ceramide is critical for tracing sphingolipid metabolism:

- Incorporation of ¹⁴C : [¹⁴C]hexanoic acid is conjugated to sphingosine via acyl chloride intermediates, achieving a specific activity of 135,118 dpm/nmol.

- Purification : Preparative TLC isolates radiolabeled C6-Ceramide with >95% radiochemical purity.

Applications :

- Quantifies ceramide conversion to sphingomyelin (SM) and glucosylceramide (GlcCer) in cancer cells.

- Reveals dose-dependent metabolic channeling: Low concentrations (0.6 µM) favor SM synthesis, while high doses (10 µM) promote GlcCer formation.

Formulation Strategies for Enhanced Bioavailability

C6-Ceramide’s hydrophobicity necessitates advanced delivery systems:

Cholesteryl Phosphocholine (CholPC) Complexation

C6-Ceramide forms stable bilayers with CholPC, enhancing cellular uptake:

- Preparation : C6-Ceramide and CholPC (1:1 molar ratio) are dissolved in chloroform, dried under nitrogen, and hydrated in buffer.

- Characterization : Dynamic light scattering (DLS) confirms vesicle sizes of 90–120 nm with a ζ-potential of −8 mV.

Efficacy :

Nanoliposome Encapsulation

Nanoliposomes (LipC6) improve pharmacokinetics:

- Formulation : C6-Ceramide (30 mol%), PEG-lipid (15 mol%), and phosphatidylcholine (55 mol%) are extruded through 100 nm membranes.

- In vivo stability : LipC6 retains >90% encapsulation efficiency for 18 months at −80°C.

Therapeutic Outcomes :

- LipC6 reduces tumor volume by 70% in murine hepatocellular carcinoma models.

- Synergizes with checkpoint inhibitors (anti-PD-1), boosting CD8⁺ T-cell infiltration 4-fold.

Analytical Characterization

Thin-Layer Chromatography (TLC)

TLC validates synthesis purity using silica gel plates and chloroform/methanol/water (60:30:8 v/v) mobile phase. Rf values:

| Compound | Rf Value |

|---|---|

| C6-Ceramide | 0.45 |

| Sphingosine | 0.22 |

| Hexanoyl Chloride | 0.90 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS quantifies ceramide species in biological matrices:

- Column : C18 (2.1 × 50 mm, 1.7 µm)

- Ionization : Electrospray (ESI+) at m/z 398.3 → 264.2.

- Limit of Quantification (LLOQ) : 6 ng/mL.

Findings :

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, CDCl₃) confirms structure:

- δ 5.35 (m, 1H, CH=CH), δ 4.30 (m, 1H, OH), δ 2.20 (t, 2H, COCH₂).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxyoctadec-4-en-2-yl)hexanamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

C6 Ceramide, also known as N-Hexanoylsphingosine, is a synthetic short-chain ceramide analog that has garnered attention for its potential therapeutic applications, particularly in cancer research. Ceramides, in general, are bioactive sphingolipids involved in various cellular processes, including cell growth, differentiation, and apoptosis . C6 Ceramide has been investigated for its ability to induce cell death in cancer cells and its potential use in treating cutaneous T cell lymphomas .

Scientific Research Applications

Cutaneous T Cell Lymphoma (CTCL) Treatment:

C6 Ceramide has shown promise as a potential treatment for mycosis fungoides and Sézary syndrome, the most frequent forms of CTCL . Studies have demonstrated that C6 Ceramide can significantly reduce cell viability and induce cell death in CTCL cell lines . Unlike other treatments, C6 Ceramide does not affect HaCaT keratinocytes and primary human keratinocytes . This selective action is attributed to the rapid metabolism of C6 Ceramide by keratinocytes, which CTCL cells cannot perform efficiently .

Cancer Therapy:

Short-chain ceramides like C6 Ceramide can induce apoptosis by activating caspase-3 and -7, PARP cleavage, and cytochrome c release . C6 Ceramide has been shown to induce both apoptosis and necrosis in several cancer cell lines and in vivo . In chronic lymphocytic leukemia (CLL) cells, C6-ceramide nanoliposomes induce caspase 3/7-independent necrotic cell death . Nanoliposomal ceramide inhibits both the RNA and protein expression of GAPDH, an enzyme in the glycolytic pathway, which is overexpressed in CLL .

Enhanced Bioavailability:

C6-Ceramide complexed to Cholesteryl Phosphocholine (CholPC) increased the bioavailability of the short-chain ceramide for cells and potentiated its effects compared to C6-Cer dissolved in dimethyl sulfoxide (DMSO) . C6-Cer/CholPC led to larger biological effects in cultured cells, inhibiting cell proliferation and inducing apoptosis more efficiently than C6-Cer in DMSO . C6-Cer/CholPC also permeated cell membranes and caused mitochondrial Ca2+ influx more efficiently than C6-Cer in DMSO .

Induction of Endocytic Vesicles:

Exogenously added C(6)-ceramide induces enlargement of late endosomes and lysosomes . C(6)-ceramide caused the formation of numerous vesicles of varying sizes in fibroblasts without toxic effects . Vesicle formation induced by C(6)-ceramide was time- and dose-dependent, rapid, and reversible .

Data Table

| Application | Description | Cell Types/Models | Key Findings |

|---|---|---|---|

| CTCL Treatment | Reduces cell viability and induces cell death | CTCL cell lines, HaCaT keratinocytes, human keratinocytes | C6 Ceramide is rapidly metabolized by keratinocytes but not by CTCL cells, leading to selective toxicity against CTCL cells |

| Cancer Therapy | Induces apoptosis and necrosis | Various cancer cell lines, in vivo models | Activates caspase-3 and -7, PARP cleavage, and cytochrome c release; nanoliposomal C6-ceramide targets glucose utilization and induces necrotic cell death in CLL cells |

| Enhanced Bioavailability | Increases bioavailability and potentiates effects | Rat thyroid FRTL-5 and human HeLa cells | C6-Cer/CholPC inhibits cell proliferation and induces apoptosis more efficiently than C6-Cer in DMSO; also permeates cell membranes and causes mitochondrial Ca2+ influx more efficiently |

| Induction of Endocytic Vesicles | Induces enlargement of late endosomes and lysosomes | Fibroblasts (3T3-L1 and 3T3-F442A) | C(6)-ceramide caused the formation of numerous vesicles of varying sizes without toxic effects; vesicle formation was time- and dose-dependent, rapid, and reversible |

Case Studies

C6-Ceramide in Cutaneous Breast Cancer:

Short-chain ceramides, including C6 Ceramide, have been used in a phase 2 study to treat cutaneous breast cancer via topical application . The study demonstrated the feasibility and potential efficacy of topical C6 Ceramide in reducing tumor burden and improving patient outcomes .

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)hexanamide involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of various enzymes and receptors, influencing processes such as cell growth, differentiation, and apoptosis. The compound’s effects are mediated through its incorporation into the lipid bilayer of cell membranes, where it can alter membrane fluidity and signaling dynamics.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | C2-Ceramide | C6-Ceramide | C16-Ceramide |

|---|---|---|---|

| Acyl Chain Length | 2 carbons | 6 carbons | 16 carbons |

| Solubility | High (due to short chain) | Moderate | Low (requires carriers) |

| Cell Permeability | Excellent | Good | Poor |

| Metabolic Pathways | Hydrolysis > LC-Cer | C6-SM/C6-GC > LC-Cer | Direct incorporation |

- C2-Ceramide (N-Acetylsphingosine) : Highly soluble and rapidly hydrolyzed to sphingosine, which is reacylated to LC-Cer. Induces ROS-dependent apoptosis, which can be suppressed by antioxidants .

- C6-Ceramide : Balances permeability and metabolic stability. Predominantly converted to C6-SM at low doses and C6-GC at high doses in cancer cells (e.g., MDA-MB-231, DU-145), with cell-type variability (e.g., LoVo cells favor C6-SM even at high doses) .

- C16-Ceramide (Natural): Endogenous, poorly permeable. Directly integrated into membranes or complex sphingolipids. Apoptotic effects are less pronounced unless delivered via carriers .

Metabolic Fate and Downstream Effects

C6-Ceramide :

- Metabolism : At 0.6 μM in MDA-MB-231 cells, >80% converts to C6-SM, 4% to C6-GC. At 12.6 μM, C6-GC synthesis dominates (e.g., 60% in DU-145) .

- LC-Cer Recycling : Hydrolysis generates sphingosine, which is reacylated to LC-Cer (e.g., 3-fold increase in C16-Ceramide in Kupffer cells) .

- Synergistic Cytotoxicity : Combines with tamoxifen to block C6-SM/C6-GC pathways, increasing LC-Cer and sphingosine, leading to apoptosis in KG-1 leukemia cells .

C2-Ceramide : Rapid hydrolysis limits LC-Cer accumulation. ROS generation is critical for apoptosis, but antioxidants like NAC mitigate effects .

- C16-Ceramide : Requires enzymatic hydrolysis for activation. Less effective in inducing apoptosis unless combined with metabolic inhibitors .

Apoptotic and Therapeutic Effects

Cell-Type Specificity

C6-Ceramide :

- C16-Ceramide : Efficacy depends on delivery methods (e.g., liposomes).

Biological Activity

C6-Ceramide, also known as N-hexanoylsphingosine, is a short-chain ceramide that has garnered attention for its diverse biological activities, particularly in the context of cancer biology, cell signaling, and immune response. This article reviews the biological activity of C6-Ceramide, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and effects.

Overview of C6-Ceramide

C6-Ceramide is a sphingolipid that plays crucial roles in cellular processes such as apoptosis, cell proliferation, and inflammation. It is produced through the hydrolysis of sphingomyelin and is involved in various signaling pathways that regulate cell fate.

-

Phagocytosis Enhancement :

- C6-Ceramide has been shown to enhance the phagocytic activity of Kupffer cells (KCs), which are liver macrophages. In a study, treatment with C6-Ceramide increased the levels of endogenous ceramides through a sphingosine-recycling pathway, leading to enhanced phagocytosis. The phagocytic activity increased significantly when KCs were treated with 10 μM C6-Ceramide compared to controls .

-

Cytotoxicity in Cancer Cells :

- Research indicates that C6-Ceramide exhibits cytotoxic effects on various cancer cell lines. For instance, MDA-MB-231 breast cancer cells showed decreased viability upon exposure to C6-Ceramide, with concentrations as low as 10 μM leading to significant cell rounding and reduced growth . Additionally, combining C6-Ceramide with tamoxifen enhanced its apoptotic effects in resistant cancer cells by inhibiting ceramide glycosylation .

-

Endothelial Cell Permeability :

- C6-Ceramide has been found to increase endothelial cell permeability significantly. In experiments with endothelial monolayers, incubation with 30 μM C6-Ceramide resulted in a 50-60% loss of electrical resistance over 180 minutes. This effect was attributed to the loosening of cell-cell connections without extensive gap formation .

- Activation of Phospholipase A2 :

Table 1: Effects of C6-Ceramide on Various Cell Types

Case Studies

-

Study on Phagocytosis :

In a controlled experiment involving rat Kupffer cells, researchers demonstrated that treatment with C6-Ceramide significantly increased the uptake of fluorescently labeled latex beads, indicating enhanced phagocytic activity. The study measured cellular ceramide levels through liquid chromatography tandem-mass spectrometry (LC-MS/MS), confirming the role of C6-Ceramide in modulating immune responses . -

Cancer Cell Sensitivity :

A study focusing on various cancer cell lines revealed that wild-type cancer cells were sensitive to C6-Ceramide while drug-resistant variants exhibited altered metabolism towards glucosylceramides rather than sphingomyelin. This finding suggests potential therapeutic avenues for enhancing the efficacy of ceramides in resistant cancers by combining them with other agents like tamoxifen .

Q & A

Q. What experimental protocols are recommended for studying C6-ceramide-induced apoptosis in cancer cells?

C6-ceramide triggers apoptosis via ERK activation and cell cycle arrest (G0/G1 phase) in cancer cell lines. Key steps include:

- Dosage optimization : Start with 10–20 µM in DMSO (cell viability assays required to avoid off-target effects) .

- Combination therapy : Test synergies with chemotherapeutics (e.g., docetaxel) using dose-matrix assays to identify additive vs. antagonistic effects .

- Apoptosis markers : Quantify caspase-3/7 activity and PARP cleavage via Western blotting .

Q. How can researchers distinguish between C6-ceramide’s direct mitochondrial effects versus secondary signaling pathways?

- Mitochondrial isolation : Treat isolated mitochondria with C6-ceramide (5–10 µM) and measure ROS generation using fluorometric probes (e.g., DCFH-DA) .

- Inhibitor studies : Use ERK inhibitors (e.g., PD98059) to determine if mitochondrial dysfunction is ERK-dependent .

- Lipidomics : Compare endogenous ceramide species (C14–C26) with exogenous C6-ceramide using LC-MS to track metabolic incorporation .

Q. What methods are validated for detecting intracellular C6-ceramide uptake and distribution?

- Fluorescent analogs : Use NBD C6-ceramide (ex/em: 466/536 nm) in live-cell imaging; note that fluorescence increases in non-polar environments (e.g., Golgi membranes) .

- Radiolabeling : Incubate cells with ³H-labeled C6-ceramide and quantify uptake via scintillation counting .

- TLC validation : Extract lipids and resolve via thin-layer chromatography (chloroform:methanol:water = 65:25:4) .

Advanced Research Questions

Q. How should contradictory data on C6-ceramide’s pro-survival vs. pro-apoptotic effects be resolved?

Contradictions arise from cell type-specific responses and ceramide metabolism. Strategies include:

- Contextual analysis : In vascular smooth muscle cells, C6-ceramide (5 µM) induces mitogenic [³H]thymidine incorporation via undefined pathways, unlike its apoptotic role in cancer cells .

- Metabolic profiling : Measure glucosylceramide synthase (GCS) activity; high GCS converts C6-ceramide to non-toxic C6-glucosylceramide, promoting survival .

- Time-course experiments : Apoptotic effects may dominate after 24–48 hours, while short-term exposure (6–12 hours) may activate stress-response pathways .

Q. What methodologies address C6-ceramide’s poor aqueous solubility in in vivo models?

- Nanoliposomal encapsulation : Formulate C6-ceramide in DSPC/cholesterol liposomes (70–100 nm diameter) to enhance bioavailability and target tumor tissues .

- BSA conjugation : Pre-mix C6-ceramide with fatty-acid-free BSA (1:2 molar ratio) to stabilize delivery in cell culture .

- Pharmacokinetic tracking : Use ¹⁴C-labeled C6-ceramide to monitor tissue distribution and clearance rates in murine models .

Q. How can bioinformatics identify novel targets of C6-ceramide in diseases like nasopharyngeal carcinoma (NPC)?

- Multi-omics integration : Cross-reference NPC transcriptomic datasets (GEO) with C6-ceramide’s predicted targets (SEA database) to prioritize candidates like MSR1 .

- Functional validation : siRNA knockdown of MSR1 in NPC cells reverses C6-ceramide’s anti-proliferative effects, confirming target relevance .

- Pathway enrichment : Use GSEA to map C6-ceramide-modulated genes to PI3K/AKT or sphingolipid metabolism pathways .

Q. What experimental controls are critical when studying C6-ceramide’s role in Golgi apparatus dynamics?

- Solvent controls : Include dihydro-C6-ceramide (inactive analog) to isolate structural effects .

- Cholesterol modulation : Deplete cholesterol (e.g., methyl-β-cyclodextrin) to test if C6-ceramide’s Golgi localization is cholesterol-dependent .

- Metabolic inhibitors : Co-treat with fumonisin B1 (ceramide synthase inhibitor) to block endogenous ceramide interference .

Methodological Pitfalls & Solutions

- Artifacts in fluorescence assays : NBD C6-ceramide photobleaching under cholesterol-depleted conditions can be mitigated by reducing light exposure or using anti-fade reagents .

- Off-target kinase activation : High C6-ceramide doses (>25 µM) may activate stress kinases (JNK/p38); validate findings with ceramide synthase knockout models .

- Batch variability : Source C6-ceramide from suppliers validating purity via NMR/HPLC (e.g., Avanti Polar Lipids) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.